molecular formula C16H12O4 B189137 1,2-Dimethoxyanthracene-9,10-dione CAS No. 6003-12-9

1,2-Dimethoxyanthracene-9,10-dione

Cat. No. B189137
CAS RN: 6003-12-9
M. Wt: 268.26 g/mol
InChI Key: AMKRBKSZCGCEJK-UHFFFAOYSA-N
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Description

1,2-Dimethoxyanthracene-9,10-dione is a chemical compound with the CAS Number 6003-12-9 and a linear formula of C16H12O4 . It has a molecular weight of 268.27 .


Synthesis Analysis

The synthesis of 1,2-Dimethoxyanthracene-9,10-dione and its derivatives has been described in several studies . One effective method involves the coupling of a weakly reactive amine, 1-aminoanthracene-9,10-dione, and sterically hindered carboxylic acids using COMU as the coupling agent .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethoxyanthracene-9,10-dione is characterized by the presence of two methoxy groups attached to an anthraquinone scaffold .

Scientific Research Applications

  • Molecular Ordering of Acenes : The crystal packing structures of compounds including 9,10-dimethoxyanthracene have been analyzed. This compound arranges in a herringbone packing motif, similar to anthracene, and is used as a model for molecular ordering studies in acenes (Kobayashi et al., 2005).

  • Anticancer and Antimalarial Activities : Synthesized derivatives of 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones, including compounds related to 9,10-dimethoxyanthracene, have shown notable anticancer and antimalarial activities (Hua et al., 2002).

  • Corrosion Inhibition : Compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione demonstrate effective inhibition properties for mild steel corrosion in acidic solutions (Chafiq et al., 2020).

  • Synthesis of Cytotoxic Aminoanthraquinone Derivatives : The synthesis of aminoanthraquinones, including 1,4-dimethoxyanthracene-9,10-dione derivatives, has been explored. These compounds exhibited strong cytotoxicity against cancer cell lines (Nor et al., 2013).

  • Antitumor Potential of Emodin Anthraquinone Derivatives : A series of emodin anthraquinone derivatives, including 1,3-dihydroxy-6,8-dimethoxyanthracene-9,10-dione, showed significant inhibition of tumor cell proliferation (Li et al., 2020).

  • Selective Oxidation to Anthraquinones : Anthracene and 9,10-dimethoxyanthracene can be selectively oxidized to corresponding anthraquinones using copper(II) or zinc(II) nitrate supported on silica gel (Anastasia et al., 1990).

  • Redox Properties : The redox properties of 1-azaanthracene-9,10-diones and related compounds have been studied, providing insights into electron acceptor capabilities of different molecular structures (Díaz-Guerra et al., 1996; 2010).

  • Molecular Electronics : Derivatives of 9,10-anthraquinone or 9,10-dimethoxyanthracene have been synthesized and characterized for potential use in molecular electronics (Seidel et al., 2013).

  • Photolysis of Diphenyliodonium Salt : The intra-ion-pair electron transfer mechanism in the photolysis of diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate has been studied (Naitoh et al., 1991).

  • Bioactive Compounds from Dioscorea zingiberensis : Compounds including 2,5,7-trimethoxyanthracene-1,4-dione isolated from Dioscorea zingiberensis have shown potential anti-inflammatory and antioxidant activities (Du et al., 2016).

properties

IUPAC Name

1,2-dimethoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-8-7-11-13(16(12)20-2)15(18)10-6-4-3-5-9(10)14(11)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKRBKSZCGCEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400939
Record name 1,2-dimethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethoxyanthracene-9,10-dione

CAS RN

6003-12-9
Record name 1,2-dimethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Luo, Y Wang, Q Qin, Y Wang, J Xu, X He - Bioorganic Chemistry, 2021 - Elsevier
Morinda (Morinda officinalis) is widely consumed as a health-care herb in Asia and reported to possess various biological activities. In this study, anti-inflammatory phytochemicals were …
Number of citations: 26 www.sciencedirect.com
AS Tikhomirov, DV Andreeva, AE Shchekotikhin - Tetrahedron, 2022 - Elsevier
Anthraquinone derivatives are constantly in a focus of synthetic chemists due to a diversity of valuable biological, photochemical and redox properties. However, quinone core limits …
Number of citations: 3 www.sciencedirect.com
S Mahibalan, PC Rao, R Khan, A Basha… - Medicinal Chemistry …, 2016 - Springer
The study was aimed at exploring cytotoxic activity of Oldenlandia umbellata and its chemical constituents. Cell viability assay of crude methanolic extract of aerial parts of O. umbellata (…
Number of citations: 19 link.springer.com
JT Carrillo, D Borthakur - Journal of Bioresources and Bioproducts, 2021 - Elsevier
Unique plants and their properties, once considered synonymous to medicine, remain a potent source for new compounds in modern science. Plant polyphenols and natural products …
Number of citations: 9 www.sciencedirect.com
胡引明 - 2016 - 深圳大学
Number of citations: 0

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